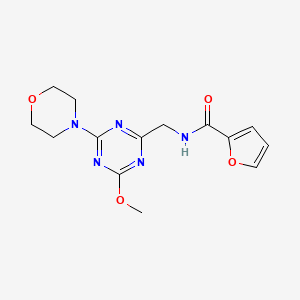
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring fused with a carboxamide group and a triazine moiety. The synthesis typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with furan-2-carboxylic acid derivatives. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Antiproliferative Activity
Preliminary studies have indicated that derivatives of triazine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related study reported the IC50 values for triazine derivatives against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The most potent compounds showed IC50 values comparable to those of established chemotherapeutic agents like cisplatin, suggesting that this compound may also possess significant anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 27 |
| 5a | MCF-7 | 17 |
| Cisplatin | MCF-7 | 20 |
Antiviral Activity
N-Heterocycles, including triazine derivatives, have been identified as promising antiviral agents. Research indicates that these compounds can inhibit viral replication in various models. For example, triazine-based compounds have shown efficacy against viruses such as hepatitis C and influenza . The specific antiviral mechanisms often involve inhibition of viral polymerases or interference with viral entry into host cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or viral replication.
- Modulation of Signaling Pathways : It could affect various signaling pathways associated with cancer cell survival or viral pathogenesis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A recent study highlighted the use of triazine derivatives in a clinical setting for treating resistant strains of viruses. The findings demonstrated that these compounds could effectively reduce viral load in infected patients while exhibiting minimal toxicity .
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-17-11(9-15-12(20)10-3-2-6-23-10)16-13(18-14)19-4-7-22-8-5-19/h2-3,6H,4-5,7-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPOKHXORMIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














